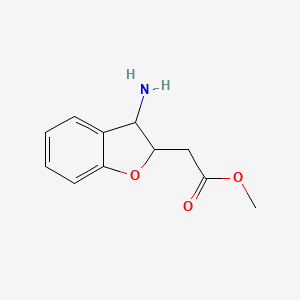
Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring fused with an amino group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the rapid formation of the desired benzofuran compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as borane-dimethyl sulfide complex are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include benzofuran aldehydes, ketones, alcohols, and various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: A similar compound with a methyl group instead of an amino group.
2-Methylcoumaran: Another related compound with a similar structure but different functional groups.
Uniqueness
Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate is unique due to its combination of an amino group and an ester functional group, which provides it with distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5,9,11H,6,12H2,1H3 |
InChI Key |
JUUWPGXFNPVDEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(C2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















